molecular formula C10H4ClF6NO2 B2743372 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione CAS No. 207994-03-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B2743372
CAS No.: 207994-03-4
M. Wt: 319.59
InChI Key: LTCZSMDKNVMICV-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a useful research compound. Its molecular formula is C10H4ClF6NO2 and its molecular weight is 319.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridines and Polycyclic Aromatic Hydrocarbons

Yamaguchi et al. (1998) demonstrated the use of 1-aryl-4,4,4-trifluoro-1,3-butanediones in the synthesis of 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines through a reaction with β-amino-β-arylacrylonitrile. This method yields moderate to excellent results, contributing to the development of novel pyridine derivatives with potential applications in medicinal chemistry and material science (Y. Yamaguchi et al., 1998).

Novel Complex Formation

T. Moriguchi et al. (2014) explored the formation of a novel pyridinium tetrakis{1-trifluoromethyl-3-(1′-pyreno)-1,3-propanedionato}lanthanate(III) complex, showcasing the utility of fluorinated 1,3-diketones in the development of complexes with unique structural and photophysical properties. The complex demonstrates potential applications in the fields of luminescent materials and catalysis (T. Moriguchi et al., 2014).

Catalysis and Oxidation Reactions

J. Dong et al. (2012) reported a catalytic method using a Mn(II) salt and pyridine-2-carboxylic acid for the selective epoxidation of electron-rich alkenes. This study highlights the role of ketones, including trifluoromethylated diketones, in activating H2O2 for efficient and selective oxidation reactions, offering insights into green chemistry approaches (J. Dong et al., 2012).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF6NO2/c11-5-1-4(9(12,13)14)3-18-8(5)6(19)2-7(20)10(15,16)17/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZSMDKNVMICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

608 mg of a sodium ethoxide 21% ethanol solution was added at 0° C. to a tetrahydrofuran (dehydrated) 9 mL solution of 1 g of 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine and 635 mg of ethyl 2,2,2-trifluoroacetate, followed by stirring at room temperature for 13 hours. After completion of the reaction, water was added to the reaction liquid, followed by extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 1.4 g of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutan-1,3-dione (after-mentioned intermediate No. IX-25).
Quantity
608 mg
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reactant
Reaction Step One
Quantity
9 mL
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reactant
Reaction Step One
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1 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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